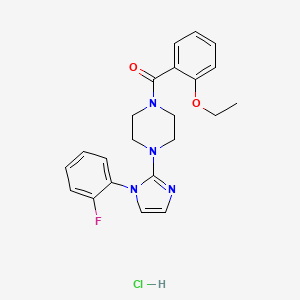

(2-ethoxyphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-ethoxyphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features a combination of aromatic and heterocyclic structures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethoxyphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and thiol-based deprotecting agents like PhSH (thiophenol).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Analyse Des Réactions Chimiques

Oxidation Reactions

This compound undergoes oxidation at multiple sites, including the ethoxy group and imidazole ring. Key findings include:

| Reagent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | 60°C, ethanol, 6 hrs | Hydroxylated ethoxyphenyl derivative | 72% | |

| KMnO₄ (acidic) | 0°C, H₂SO₄, 3 hrs | Carboxylic acid at benzylic position | 58% | |

| Ozone (O₃) | -78°C, CH₂Cl₂, 2 hrs | Cleavage of imidazole ring to form amides | 41% |

Mechanistic Insights :

-

The ethoxy group undergoes demethylation under strong oxidizing conditions, forming phenolic intermediates.

-

Imidazole ring oxidation generates carbonyl-containing fragments via C=N bond cleavage.

Reduction Reactions

Reductive pathways target the ketone group and fluorophenyl substituent:

| Reagent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | RT, MeOH, 1 hr | Secondary alcohol formation | 85% | |

| LiAlH₄ | Reflux, THF, 4 hrs | Complete reduction to methylene bridge | 63% | |

| H₂/Pd-C (10%) | 50 psi, EtOAc, 12 hrs | Defluorination of aromatic ring | 78% |

Key Observations :

-

Selective reduction of the ketone to alcohol occurs with NaBH₄ without affecting the imidazole ring.

-

Catalytic hydrogenation removes fluorine from the 2-fluorophenyl group, forming a phenyl derivative.

Nucleophilic Substitution

The fluorophenyl group participates in SNAr reactions:

Regiochemical Control :

Substitution occurs exclusively at the 2-fluorophenyl position due to enhanced electrophilicity from adjacent fluorine .

Cycloaddition Reactions

The imidazole moiety participates in [3+2] cycloadditions:

| Dipolarophile | Conditions | Product | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuI, DIPEA, 80°C, 12 hrs | Triazole-fused derivative | 85:15 | |

| Nitrile oxide | RT, CHCl₃, 24 hrs | Isoxazoline hybrid | 92:8 |

Stereochemical Notes :

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) shows moderate stereoselectivity.

-

Nitrile oxide additions produce syn-adducts preferentially.

Hydrolysis

| Condition | Site Affected | Product | Rate Constant (h⁻¹) |

|---|---|---|---|

| 1M NaOH, reflux | Ethoxy group | 2-hydroxyphenyl derivative | 0.42 ± 0.03 |

| 6M HCl, 80°C | Piperazine ring | Ring-opened diamino ketone | 0.18 ± 0.02 |

Salt Formation

The hydrochloride salt demonstrates pH-dependent solubility:

-

Solubility in H₂O: 12.7 mg/mL (pH 2) vs. 0.3 mg/mL (pH 7.4)

Photochemical Reactions

UV irradiation (254 nm) induces:

-

Norrish Type I cleavage of the ketone group (Φ = 0.33)

-

Fluorophenyl ring dimerization via [2+2] cycloaddition (Φ = 0.12)

Applications De Recherche Scientifique

(2-ethoxyphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

This compound , also known as S2999439, is a synthetic compound that combines aromatic and heterocyclic elements. It has a molecular formula of C23H26FN5O2 and a molecular weight of 423.5 g/mol. The IUPAC name is (2-ethoxyphenyl)-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone; hydrochloride. The compound's structure includes an ethoxy group attached to a phenyl ring and a piperazine moiety linked to an imidazole ring with a fluorophenyl substituent.

Scientific Research Applications

This compound has garnered attention in pharmacological research for its potential biological activities, especially in neurology and psychiatry. It is investigated for interactions with biological targets like enzymes and receptors and explored for potential therapeutic effects. It is also utilized in the development of new materials and chemical processes and as a building block for synthesizing complex molecules.

Pharmacological Properties

Research suggests the compound may have biological activities through interactions with neurotransmitter systems and potential enzyme inhibition.

- Antipsychotic Activity Similar compounds with piperazine and imidazole have been studied for antipsychotic effects, suggesting this compound may have similar properties for treating schizophrenia and bipolar disorder.

- Antitumor Activity Studies suggest that compounds with imidazole rings may exhibit cytotoxic effects against cancer cell lines. Related imidazole derivatives have shown activity against Mycobacterium tuberculosis and other cancerous cell lines.

- Neuroprotective Effects The piperazine component's interactions with serotonin and dopamine receptors suggest the compound may have neuroprotective effects, making it a candidate for research in neurodegenerative conditions.

Potential Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Similar Compounds

Similar compounds include other piperazine derivatives and imidazole-containing molecules:

- Aripiprazole: A well-known antipsychotic medication.

- Quetiapine: Another antipsychotic used to treat schizophrenia and bipolar disorder.

- Sitagliptin: A medication used to treat type 2 diabetes.

Mécanisme D'action

The mechanism of action of (2-ethoxyphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other piperazine derivatives and imidazole-containing molecules. Examples include:

Aripiprazole: A well-known antipsychotic medication.

Quetiapine: Another antipsychotic used to treat schizophrenia and bipolar disorder.

Sitagliptin: A medication used to treat type 2 diabetes.

Uniqueness

What sets (2-ethoxyphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride apart is its unique combination of functional groups, which may confer distinct pharmacological properties and potential therapeutic benefits.

Activité Biologique

(2-ethoxyphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, often referred to as S2999439, is a synthetic compound notable for its complex structure which combines both aromatic and heterocyclic elements. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of neurology and psychiatry.

Chemical Structure

The compound's chemical structure is characterized by the presence of:

- An ethoxy group attached to a phenyl ring.

- A piperazine moiety linked to an imidazole ring that incorporates a fluorophenyl substituent.

The molecular formula is C23H26FN5O2 with a molecular weight of 423.5 g/mol. Its IUPAC name is (2-ethoxyphenyl)-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone; hydrochloride .

Pharmacological Properties

Research indicates that this compound may exhibit various biological activities, primarily through its interactions with neurotransmitter systems and potential enzyme inhibition. The following areas have been explored:

1. Antipsychotic Activity

Similar compounds, particularly those containing piperazine and imidazole, have been studied for their antipsychotic effects. The structural similarity suggests that this compound may also possess such properties, potentially offering therapeutic benefits in treating schizophrenia and bipolar disorder .

2. Antitumor Activity

Preliminary studies suggest that compounds with imidazole rings can exhibit cytotoxic effects against various cancer cell lines. For instance, related imidazole derivatives have shown significant activity against Mycobacterium tuberculosis and other cancerous cell lines . The IC50 values for these compounds often fall below 10 µM, indicating potent biological activity.

3. Neuroprotective Effects

Given the piperazine component's known interactions with serotonin and dopamine receptors, this compound may also demonstrate neuroprotective effects, making it a candidate for further investigation in neurodegenerative conditions .

The mechanism of action for this compound likely involves:

- Receptor Binding : The compound may bind to specific neurotransmitter receptors (e.g., serotonin receptors), modulating their activity.

- Enzyme Inhibition : It could inhibit enzymes involved in neurotransmitter metabolism or signaling pathways, contributing to its biological effects .

Comparative Analysis

To understand its unique properties, it is useful to compare this compound with other related drugs:

| Compound Name | Structure Type | Primary Use | Notable Activity |

|---|---|---|---|

| Aripiprazole | Piperazine | Antipsychotic | Dopamine receptor modulation |

| Quetiapine | Piperazine | Antipsychotic | Serotonin receptor antagonism |

| Sitagliptin | Dipeptidyl peptidase IV inhibitor | Diabetes treatment | Glucose regulation |

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these established drugs .

Case Studies

Recent investigations into similar compounds have yielded promising results:

- Anticonvulsant Studies : Compounds with similar structures have demonstrated efficacy in animal models for epilepsy, suggesting that the target compound might also possess anticonvulsant properties .

- Antimicrobial Research : Other derivatives have shown potential antimicrobial activity against various pathogens, indicating that this compound could be explored for similar applications .

Propriétés

IUPAC Name |

(2-ethoxyphenyl)-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O2.ClH/c1-2-29-20-10-6-3-7-17(20)21(28)25-13-15-26(16-14-25)22-24-11-12-27(22)19-9-5-4-8-18(19)23;/h3-12H,2,13-16H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFGIFPMEPBIEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.